

Application Notes and Protocols for 6-Bromoquinoxaline Analogs: Antimicrobial and Antifungal Activity

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Compound of Interest

Compound Name: **6-Bromoquinoxaline**

Cat. No.: **B1268447**

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These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of **6-bromoquinoxaline** analogs. This document includes a summary of their activity, detailed experimental protocols for evaluation, and visualizations of potential mechanisms of action and experimental workflows.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.^{[1][2][3]} The inclusion of a bromine atom at the 6-position of the quinoxaline scaffold has been explored as a strategy to modulate the physicochemical and biological properties of these molecules, potentially enhancing their therapeutic efficacy.^{[4][5]} This document focuses on the available data and methodologies for assessing the antimicrobial and antifungal potential of these specific analogs.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the available quantitative data on the antimicrobial and antifungal activity of various **6-bromoquinoxaline** analogs. The primary metric for activity is

the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of **6-Bromoquinoxaline** Analogs (MIC in $\mu\text{g/mL}$)

Compound	Derivative Type	Bacillus subtilis	Staphylococcus aureus	Streptococcus faecalis	Escherichia coli	Pseudomonas aeruginosa	Salm. onella m	Neisseria gonorrhoea	Reference
1	6-bromo-2,3-dichloroquinoxaline	>100	>100	>100	>100	>100	>100	>100	
3	6-bromo-2-chloro-3-hydrazinylquinoxaline	25	25	50	50	>100	50	50	
4	6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline	12.5	25	25	50	50	50	25	
5a	6-bromo-2-	50	50	50	>100	>100	>100	>100	

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Table 2: Antifungal Activity of **6-Bromoquinoxaline** Analogs (MIC in $\mu\text{g/mL}$)

Compound	Derivative Type	Aspergillus flavus	Aspergillus fumigatus	Candida albicans	Reference
1	6-bromo-2,3-dichloroquinoxaline	>100	>100	>100	
3	6-bromo-2-chloro-3-hydrazinylquinoxaline	>100	>100	>100	
4	6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline	50	50	25	
5a	6-bromo-2-chloro-3-azidoquinoxaline	>100	>100	>100	
5b	6-bromo-2-chloro-3-(morpholin-4-yl)quinoxaline	>100	>100	>100	
6	6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chloroquinoxaline	>100	>100	>100	

7a	4-bromo-9-chloro-2,5-dimethyl-triazolo[4,3-a]quinoxaline	25	50	25
7b	4-bromo-9-chloro-5-methyl-2-phenyl-triazolo[4,3-a]quinoxaline	50	50	50
8	4-bromo-9-chloro-2,5-dimethyl-1,2-dihydro-triazino[4,3-a]quinoxaline	>100	>100	>100
9	4-bromo-9-chloro-2-phenyl-1,2-dihydro-triazino[4,3-a]quinoxaline	>100	>100	>100
10	7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline	50	50	25
11	7-bromo-2-[2-(4-methoxy-benzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline	25	50	25

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of **6-bromoquinoxaline** analogs are provided below.

Protocol 1: Synthesis of 6-Bromo-2,3-dichloroquinoxaline (Starting Material)

This protocol is based on the synthesis described in the literature.

Materials:

- 4-bromo-o-phenylenediamine
- Oxalic acid
- Hydrochloric acid
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Appropriate glassware and reflux apparatus

Procedure:

- Synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione:
 - In a round-bottom flask, react 4-bromo-o-phenylenediamine with oxalic acid in the presence of hydrochloric acid.
 - Heat the reaction mixture under reflux for the appropriate time to ensure complete reaction.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

- Wash the product with water and a suitable organic solvent (e.g., ethanol) to remove impurities.
- Dry the purified 6-bromo-1,4-dihydroquinoxaline-2,3-dione.
- Chlorination to 6-Bromo-2,3-dichloroquinoxaline:
 - In a well-ventilated fume hood, carefully react the 6-bromo-1,4-dihydroquinoxaline-2,3-dione with phosphorus oxychloride.
 - Add a catalytic amount of DMF to the reaction mixture.
 - Heat the mixture under reflux until the reaction is complete, as monitored by TLC.
 - Carefully quench the reaction by pouring the mixture onto crushed ice.
 - Isolate the precipitated 6-bromo-2,3-dichloroquinoxaline by filtration.
 - Wash the product thoroughly with water to remove any residual acid.
 - Recrystallize the crude product from a suitable solvent to obtain the purified compound.
 - Confirm the structure and purity of the final product using spectroscopic methods such as IR, NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial and Antifungal Susceptibility Testing

The following protocols are standard methods for determining the antimicrobial and antifungal efficacy of the synthesized **6-bromoquinoxaline** analogs.

This method provides a preliminary assessment of antimicrobial activity.

Materials:

- Synthesized **6-bromoquinoxaline** analogs
- Dimethyl sulfoxide (DMSO) for dissolving compounds

- Sterile paper discs (6 mm diameter)
- Bacterial and fungal strains for testing
- Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
- Standard antibiotic and antifungal discs (e.g., Ampicillin, Gentamicin, Amphotericin B) as positive controls
- Sterile swabs, petri dishes, and incubator

Procedure:

- Preparation of Inoculum:
 - Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.
- Inoculation of Agar Plates:
 - Using a sterile swab, evenly inoculate the entire surface of the agar plate with the prepared microbial suspension to create a lawn of growth.
- Preparation and Application of Discs:
 - Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 1 mg/mL).
 - Impregnate sterile paper discs with a specific volume of the compound solution (e.g., 10 μ L to get 10 μ g/disc).
 - Allow the solvent to evaporate completely from the discs in a sterile environment.
 - Using sterile forceps, place the impregnated discs, along with positive and negative control (DMSO-only) discs, onto the surface of the inoculated agar plates.
- Incubation:

- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
- Measurement and Interpretation:
 - Measure the diameter of the zone of inhibition (the clear area around the disc where no microbial growth is observed) in millimeters.
 - A larger zone of inhibition indicates greater antimicrobial activity.

This method determines the minimum concentration of a compound that inhibits microbial growth.

Materials:

- Synthesized **6-bromoquinoxaline** analogs
- Sterile 96-well microtiter plates
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Bacterial and fungal strains for testing
- Standard antimicrobial agents as controls
- Multichannel pipette, incubator, and plate reader (optional)

Procedure:

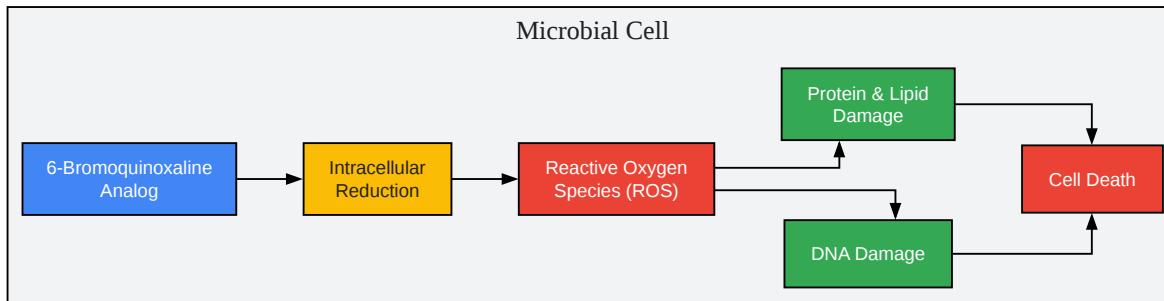
- Preparation of Compound Dilutions:
 - Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plates to achieve a range of concentrations.
- Preparation of Inoculum:

- Prepare a standardized microbial suspension and dilute it in the broth medium to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after inoculation.
- Inoculation and Incubation:
 - Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
 - Include a growth control well (inoculum and broth, no compound) and a sterility control well (broth only).
 - Incubate the plates under appropriate conditions.
- Determination of MIC:
 - After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
 - Alternatively, the growth can be measured using a microplate reader by reading the optical density at a suitable wavelength (e.g., 600 nm).

Visualizations

Proposed Mechanism of Action

While the specific signaling pathways for **6-bromoquinoxaline** analogs have not been fully elucidated, a proposed mechanism for some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress and DNA damage in microbial cells.

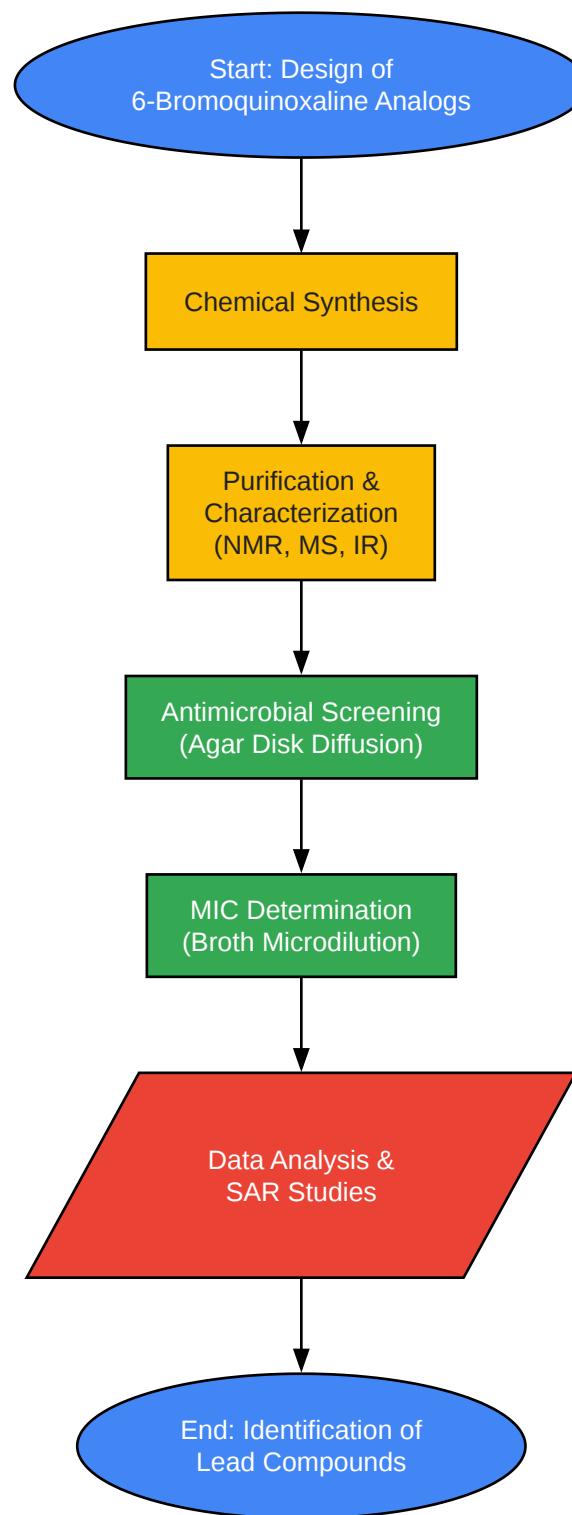


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Caption: Proposed mechanism of antimicrobial action for quinoxaline analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of the antimicrobial and antifungal activity of **6-bromoquinoxaline** analogs.

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